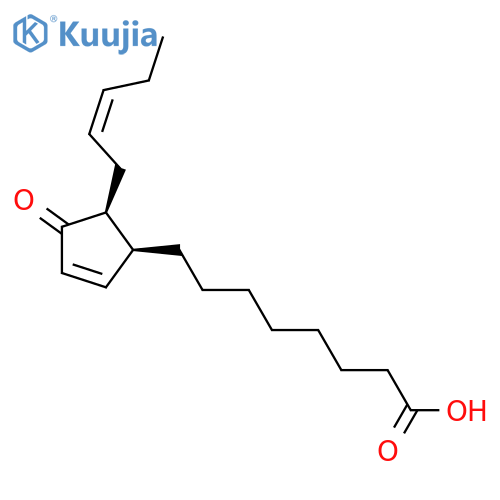

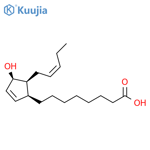

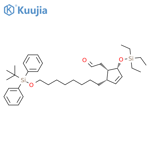

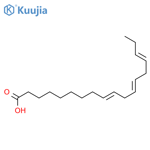

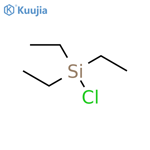

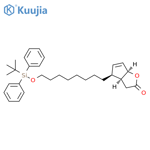

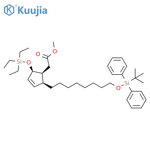

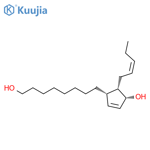

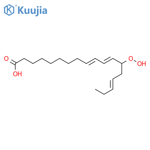

Cycloalkenone synthesis via Lewis acid-catalyzed retro Diels-Alder reactions of norbornene derivatives: synthesis of 12-oxophytodienoic acid (12-oxoPDA)

,

Journal of Organic Chemistry,

1989,

54(26),

6008-10